molecular formula C7H6BNO2S B1426103 Thieno[3,2-c]pyridin-2-ylboronic acid CAS No. 568582-98-9

Thieno[3,2-c]pyridin-2-ylboronic acid

Cat. No. B1426103
Key on ui cas rn: 568582-98-9
M. Wt: 179.01 g/mol
InChI Key: WXMDFQBZMATQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090625B2

Procedure details

To a stirring mixture consisting of thieno[3,2-c]pyridine (2.0 g) in anhydrous tetrahydrofuran (25 mL) at −40° C. was added a solution consisting of 1.6 M n-butyllithium in hexanes (10 mL) over several minutes (dropwise at first followed by a slow, steady stream). The reaction mixture was stirred for five minutes and triisopropyl borate (4.2 mL) was subsequently added. The cold bath was removed and the mixture was allowed to stir for one hour. Water (2 mL) was added to the stirring mixture, which caused a pale yellow solid to precipitate instantly. The precipitate was collected by vacuum filtration and the solids were rinsed lightly with water (giving a cloudy yellow filtrate) and subsequently with diethyl ether (giving a dark orange filtrate). The aqueous portion of the filtrate was separated from the organic solvent, and then diluted with 1,4-dioxane (100 mL) and the solution was concentrated under reduced pressure. Addition of 1,4-dioxane (100 mL) to the concentrate and subsequent concentration under reduced pressure was repeated twice to afford a yellow powder (0.8 g) upon final evaporation.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.C([Li])CCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C>O1CCCC1>[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[C:2]1[B:15]([OH:20])[OH:16]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C=CC=2C=NC=CC21
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
10 mL
Type
solvent
Smiles
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added a solution
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
STIRRING
Type
STIRRING
Details
to stir for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Water (2 mL) was added to the stirring mixture, which
CUSTOM
Type
CUSTOM
Details
to precipitate instantly
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
the solids were rinsed lightly with water (
CUSTOM
Type
CUSTOM
Details
giving a cloudy yellow filtrate) and subsequently with diethyl ether (
CUSTOM
Type
CUSTOM
Details
giving a dark orange filtrate)
CUSTOM
Type
CUSTOM
Details
The aqueous portion of the filtrate was separated from the organic solvent
ADDITION
Type
ADDITION
Details
diluted with 1,4-dioxane (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Addition of 1,4-dioxane (100 mL) to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CONCENTRATION
Type
CONCENTRATION
Details
subsequent concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
S1C(=CC=2C=NC=CC21)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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